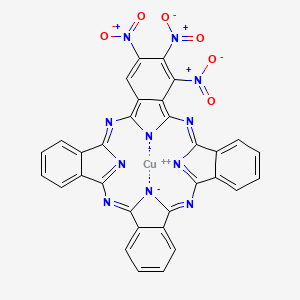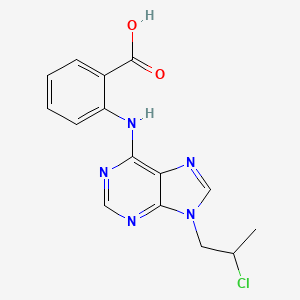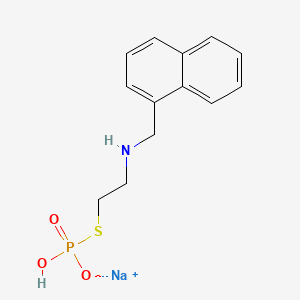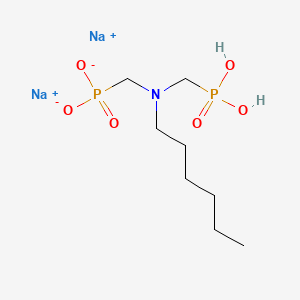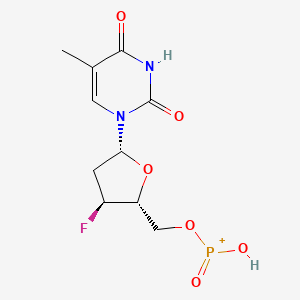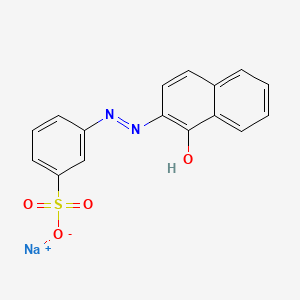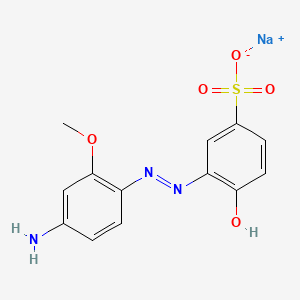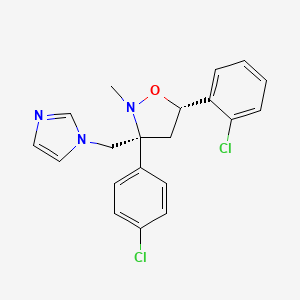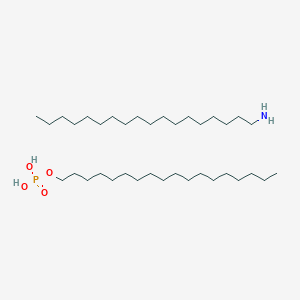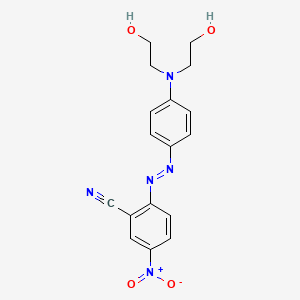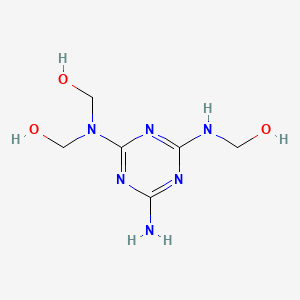
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazine ring structure, which is substituted with amino and hydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with suitable reagents can yield the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in ethanol with triethylamine as a catalyst are often employed . The process may also include purification steps like recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for creating durable materials with specific properties .
Mechanism of Action
The mechanism by which ((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a hydroxymethyl group.
2-Amino-4,6-dihydroxypyrimidine: Another related compound with hydroxyl groups at different positions.
Uniqueness
((4-Amino-6-((hydroxymethyl)amino)-1,3,5-triazin-2-yl)imino)bismethanol stands out due to its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust chemical properties .
Properties
CAS No. |
38228-20-5 |
|---|---|
Molecular Formula |
C6H12N6O3 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
[[4-amino-6-[bis(hydroxymethyl)amino]-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C6H12N6O3/c7-4-9-5(8-1-13)11-6(10-4)12(2-14)3-15/h13-15H,1-3H2,(H3,7,8,9,10,11) |
InChI Key |
PYOYNYIKNOJHFL-UHFFFAOYSA-N |
Canonical SMILES |
C(NC1=NC(=NC(=N1)N)N(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


